Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride
Overview
Description
Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉NO·HCl
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, such as hydrogen bonding or through the formation of carbocations .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
Similar compounds have been known to produce a variety of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can yield secondary amines or tertiary amines.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for neurological and psychiatric disorders.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Amphetamine
Methamphetamine
Phenethylamine
Methylphenidate
Properties
IUPAC Name |
N-methyl-2-phenyl-2-propan-2-yloxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11;/h4-8,10,12-13H,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIUUMOGAKGYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CNC)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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